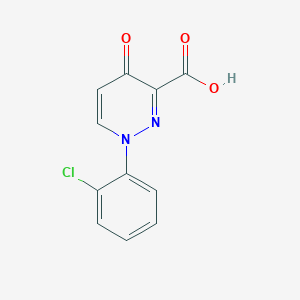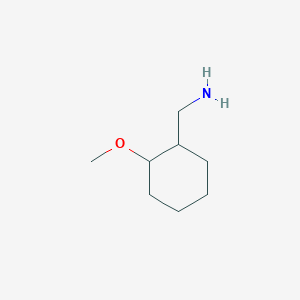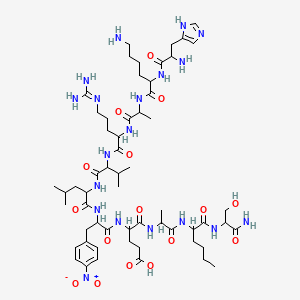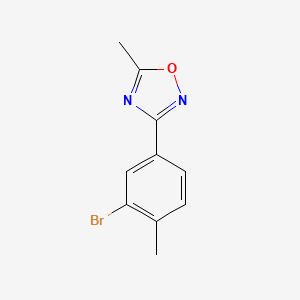
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- is a heterocyclic compound that features a pyridazine ring substituted with a carboxylic acid group and a 2-chlorophenyl group
Méthodes De Préparation
The synthesis of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- typically involves the reaction of pyridazine derivatives with chlorinated aromatic compounds under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridazine ring and the chlorophenyl group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- include other pyridazine derivatives with different substituents. For example:
3-Pyridazinecarboxylic acid, 1-(2-methylphenyl)-1,4-dihydro-4-oxo-: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
3-Pyridazinecarboxylic acid, 1-(2-fluorophenyl)-1,4-dihydro-4-oxo-: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
| 937670-76-3 | |
Formule moléculaire |
C11H7ClN2O3 |
Poids moléculaire |
250.64 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Clé InChI |
PQKLROPBOJXIJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)


![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)



![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)

![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
